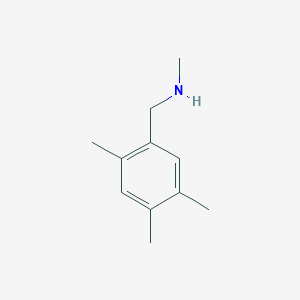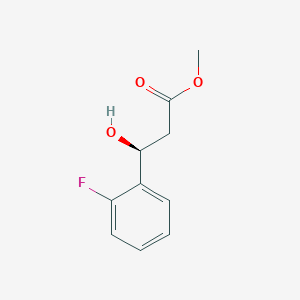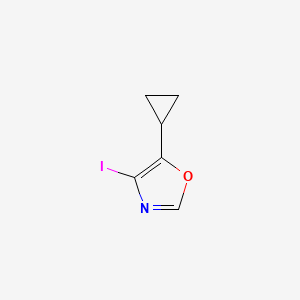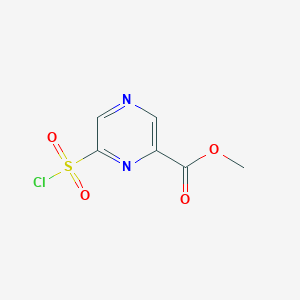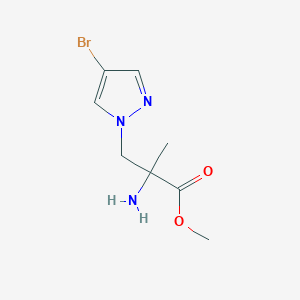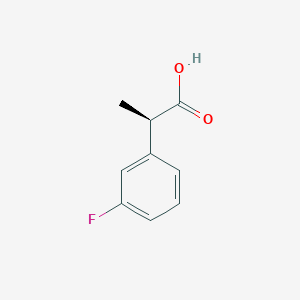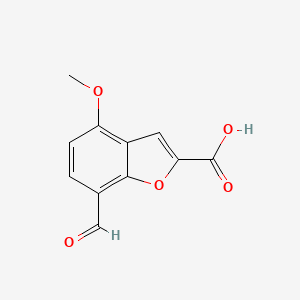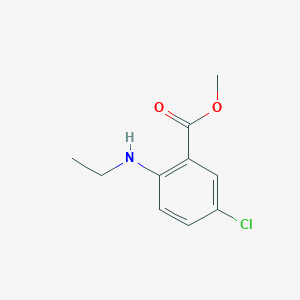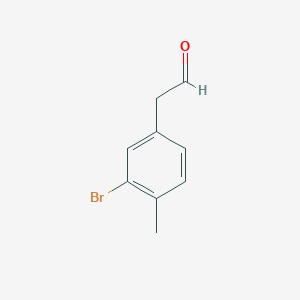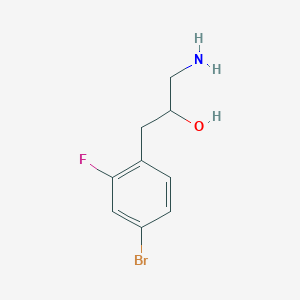
1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol is an organic compound that features a unique combination of amino, bromo, and fluoro functional groups attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the bromination of 2-fluorophenylpropanol followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while maintaining the quality of the final product.
化学反応の分析
Types of Reactions: 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromo or fluoro groups.
Substitution: The amino group can participate in substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various amino derivatives.
科学的研究の応用
1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the bromo and fluoro groups can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various physiological effects.
類似化合物との比較
- 1-Amino-3-(4-chloro-2-fluorophenyl)propan-2-ol
- 1-Amino-3-(4-bromo-2-chlorophenyl)propan-2-ol
- 1-Amino-3-(4-bromo-2-methylphenyl)propan-2-ol
Uniqueness: 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol is unique due to the specific combination of bromo and fluoro groups, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability and binding properties compared to similar compounds with different substituents.
特性
分子式 |
C9H11BrFNO |
|---|---|
分子量 |
248.09 g/mol |
IUPAC名 |
1-amino-3-(4-bromo-2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-7-2-1-6(9(11)4-7)3-8(13)5-12/h1-2,4,8,13H,3,5,12H2 |
InChIキー |
JEMODBAYXYHUBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)F)CC(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B13569506.png)



